Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15847358
InChI: InChI=1S/C15H16BrNO2S/c1-4-19-14(18)8-20-13-6-9(2)12-7-11(16)5-10(3)15(12)17-13/h5-7H,4,8H2,1-3H3
SMILES:
Molecular Formula: C15H16BrNO2S
Molecular Weight: 354.3 g/mol

Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate

CAS No.:

Cat. No.: VC15847358

Molecular Formula: C15H16BrNO2S

Molecular Weight: 354.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate -

Specification

Molecular Formula C15H16BrNO2S
Molecular Weight 354.3 g/mol
IUPAC Name ethyl 2-(6-bromo-4,8-dimethylquinolin-2-yl)sulfanylacetate
Standard InChI InChI=1S/C15H16BrNO2S/c1-4-19-14(18)8-20-13-6-9(2)12-7-11(16)5-10(3)15(12)17-13/h5-7H,4,8H2,1-3H3
Standard InChI Key HESKRKKIQMVHDP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CSC1=NC2=C(C=C(C=C2C)Br)C(=C1)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate is a thioester derivative of quinoline, a heterocyclic aromatic compound. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₅H₁₆BrNO₂S
Molecular Weight354.3 g/mol
IUPAC Nameethyl 2-(6-bromo-4,8-dimethylquinolin-2-yl)sulfanylacetate
Canonical SMILESCCOC(=O)CSC1=NC2=C(C=C(C=C2C)Br)C(=C1)C
CAS Number1429901-03-0

The quinoline core features a bromine atom at position 6 and methyl groups at positions 4 and 8, which influence steric and electronic properties. The thioester group (-S-CO-O-) at position 2 enhances reactivity, enabling interactions with biological targets such as enzymes and receptors .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry data provide critical insights into the compound’s structure:

  • ¹H NMR: Peaks at δ 2.74–2.77 ppm correspond to methyl groups on the quinoline ring, while δ 3.57–3.58 ppm represents the methylene group of the thioester .

  • ¹³C NMR: Carbon signals for the quinoline ring appear between 120–150 ppm, with the thioester carbonyl at ~170 ppm.

  • Mass Spectrometry: A molecular ion peak at m/z 354.3 confirms the molecular weight, with fragments at m/z 277 (loss of -SCH₂COOEt) and m/z 199 (quinoline core) .

Synthesis and Optimization

Reaction Pathways

The synthesis of Ethyl 2-((6-bromo-4,8-dimethylquinolin-2-yl)thio)acetate involves multi-step procedures:

  • Quinoline Core Formation:
    Starting from 4-bromoaniline, cyclization with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) yields 6-bromoquinolin-4-ol . Subsequent iodination or chlorination introduces halogens at position 4, though bromine is retained at position 6 for this compound.

  • Thioester Incorporation:
    The thioester group is introduced via nucleophilic substitution. Ethyl 2-mercaptoacetate reacts with 6-bromo-4,8-dimethylquinolin-2-yl chloride under basic conditions (e.g., K₂CO₃ in DMF), forming the sulfur-carbon bond.

  • Purification:
    Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in >85% purity .

Key Reaction Parameters

  • Temperature: Cyclization requires heating to 210–250°C in high-boiling solvents like diphenyl ether .

  • Catalysts: Copper cyanide (CuCN) facilitates halogen exchange in intermediate steps .

  • Solvents: Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for nucleophilic substitutions.

Biological Applications and Mechanisms

Apoptosis Sensitization

Combination studies with cisplatin show synergistic effects, lowering cisplatin’s IC₅₀ by 4.2-fold in Bcl-2-overexpressing cells . This highlights its potential as an adjuvant therapy.

Future Research Directions

  • Derivative Synthesis:
    Modifying the quinoline’s 6-bromo or 4,8-dimethyl groups could enhance binding to Bcl-2 family proteins. For example, replacing bromine with cyano (-CN) may improve solubility .

  • In Vivo Studies:
    Pharmacokinetic profiling in rodent models is needed to assess bioavailability and organ-specific toxicity.

  • Target Identification: Proteomic studies could identify off-target interactions, ensuring therapeutic specificity.

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